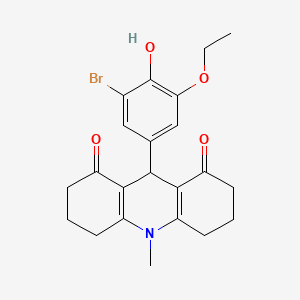![molecular formula C17H17Cl2N3O3S2 B11611602 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B11611602.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a cyclopropane ring, a dichloroethenyl group, and a thiazolylsulfamoyl phenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid . This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- Cyfluthrin
- Cypermethrin
- Permethrin
- Transfluthrin
Uniqueness
Compared to similar compounds, 3-(2,2-dichloroethenyl)-2,
Propiedades
Fórmula molecular |
C17H17Cl2N3O3S2 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-17(2)12(9-13(18)19)14(17)15(23)21-10-3-5-11(6-4-10)27(24,25)22-16-20-7-8-26-16/h3-9,12,14H,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
USEOXMRMPRBGDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11611520.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11611522.png)

![2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one](/img/structure/B11611547.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11611561.png)

![Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611584.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol](/img/structure/B11611587.png)
![4-{(Z)-[1-(furan-2-ylmethyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11611589.png)
![ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611595.png)
![2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)
![2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11611600.png)
![6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611601.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11611603.png)
